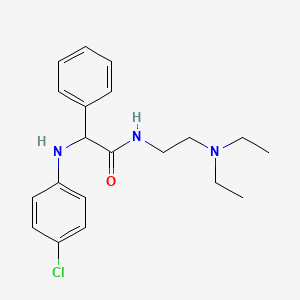

2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide

Description

Properties

CAS No. |

83850-79-7 |

|---|---|

Molecular Formula |

C20H26ClN3O |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

2-(4-chloroanilino)-N-[2-(diethylamino)ethyl]-2-phenylacetamide |

InChI |

InChI=1S/C20H26ClN3O/c1-3-24(4-2)15-14-22-20(25)19(16-8-6-5-7-9-16)23-18-12-10-17(21)11-13-18/h5-13,19,23H,3-4,14-15H2,1-2H3,(H,22,25) |

InChI Key |

IYMSPWFBAIUSAA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: 2-[[2-(4-chloroanilino)-2-phenylacetyl]amino]ethyl-diethylazanium; (Z)-4-hydroxy-4-oxobut-2-enoate

- Molecular Formula: C24H30ClN3O5 (as maleate salt)

- Molecular Weight: Approximately 476 g/mol

- CAS Number: 83850-80-0

- Key Structural Features:

- Phenylacetamide core

- p-Chloroanilino substitution at alpha carbon

- N-(2-(diethylamino)ethyl) side chain

- Often isolated as maleate salt for stability and handling

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(p-chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide generally involves:

- Formation of an acetamide intermediate bearing the phenyl and p-chloroanilino substituents

- Introduction of the diethylaminoethyl moiety via amide bond formation or nucleophilic substitution

- Salt formation (e.g., maleate) for improved stability and isolation

Stepwise Preparation Routes

Synthesis of 2-(p-Chloroanilino)-2-phenylacetamide Intermediate

- Method: Nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with p-chloroaniline.

- Procedure:

Aromatic amines such as p-chloroaniline react with chloroacetyl chloride in the presence of sodium acetate and glacial acetic acid to form 2-chloro-N-(p-chloroanilino)acetamide intermediates. This is typically done by dropwise addition of chloroacetyl chloride to a cooled mixture of amine and acetate buffer, followed by crystallization from methanol. - Reference: Similar procedures reported for 2-chloro-N-phenylacetamide derivatives synthesis.

Introduction of the N-(2-(diethylamino)ethyl) Side Chain

- Method: Reaction of the acetamide intermediate with diethylaminoethylamine or related amines.

- Typical Reaction:

The acetamide intermediate bearing the p-chloroanilino and phenyl groups is reacted with diethylaminoethylamine under conditions favoring nucleophilic substitution or amidation. This can be catalyzed by bases or phase transfer catalysts in organic solvents such as dichloromethane or toluene. - Alternative Method: Use of chloroacetaldehyde dimethyl acetal as an alkylating agent with N-(2-phenyl)ethyl-2-aminoacetamide in the presence of base and phase transfer catalyst, followed by salt formation with dry hydrogen chloride gas to yield the hydrochloride salt of the target compound.

- Yield and Conditions:

- Reaction temperatures range from 0 to 90 °C.

- Molar ratios of reactants are typically near 1:1 for amine and alkylating agent.

- Salt formation improves product stability and isolation.

- Drawbacks: Some methods report low yields (~67%) and instability of products due to hygroscopic nature.

Salt Formation and Purification

- Maleate Salt Formation: The free base form of the compound is often converted into its maleate salt to enhance stability and crystallinity.

- Procedure: The crude amide is dissolved in an appropriate solvent and treated with maleic acid or maleate salts under controlled conditions.

- Purification: Recrystallization from solvents such as ethyl acetate or dichloromethane is employed to obtain pure crystalline product.

Comparative Data Table of Preparation Methods

The preparation of this compound involves multi-step synthesis starting from chloroacetyl derivatives and aromatic amines, followed by introduction of the diethylaminoethyl side chain under base-catalyzed or phase transfer catalyzed conditions. Salt formation with maleic acid or hydrochloric acid is crucial for product stability. Reaction conditions such as solvent choice, temperature, and catalyst presence significantly influence yield and purity. While yields vary from moderate to high, optimization strategies including phase transfer catalysis and controlled salt formation have been demonstrated to improve outcomes.

This detailed overview synthesizes data from chemical databases, peer-reviewed literature, and patent disclosures to provide a comprehensive understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that 2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide may act as an analgesic and anti-inflammatory agent. Its mechanism is believed to involve interactions with pain pathways and inflammatory responses, making it a potential candidate for developing new pain relief medications .

Antimicrobial Activity

Research has shown that derivatives of similar structures exhibit antimicrobial properties against various pathogens. The compound could serve as a lead for developing new antimicrobial agents, particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Receptor Interaction Studies

The compound has been studied for its binding affinities with biological receptors, particularly opioid receptors. These interactions suggest a mechanism through which the compound could exert its analgesic effects, warranting further pharmacological investigations.

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The LD50 values indicated a safe therapeutic window for potential human applications .

Case Study 2: Antimicrobial Testing

In vitro tests showed that the compound exhibited effective antimicrobial activity against Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) were established, paving the way for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations:

Structural Modifications and Bioactivity: The p-chloroanilino group in the target compound differentiates it from simpler analogs like N-[2-(diethylamino)ethyl]-2-phenylacetamide. Chlorination often enhances binding to hydrophobic pockets in biological targets, as seen in herbicides like alachlor . The diethylaminoethyl side chain is a common feature in drug design, improving solubility via protonation at physiological pH. For example, 2-(Diethylamino)-2-phenylacetamide hydrochloride () uses this group to form stable salts .

Agricultural vs.

Physicochemical Properties :

- The furyl-substituted analog () demonstrates how heterocyclic groups (e.g., furan) can alter electronic properties and metabolic stability .

- The hydrochloride salt form () highlights strategies to optimize solubility and crystallinity for drug formulations .

Research Findings and Data

Pharmacokinetic and Toxicological Insights:

- Safety Profiles: Limited toxicological data exist for many analogs. For instance, 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks comprehensive toxicity studies, emphasizing the need for rigorous evaluation of the target compound .

- Metabolic Stability: The diethylaminoethyl group may undergo hepatic N-dealkylation, a common metabolic pathway observed in related compounds .

Biological Activity

2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. Its unique structure, featuring a chloroaniline moiety and a diethylamino group, suggests significant biological activity that warrants further investigation.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes several functional groups that contribute to its biological activity. The presence of the chloro group enhances lipophilicity, which can facilitate cellular uptake and interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 455.97 g/mol |

| CAS Number | 83850-79-7 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Analgesic and Anti-inflammatory Effects

Preliminary studies indicate that this compound may exert analgesic effects by interacting with pain pathways. The compound is believed to modulate inflammatory responses, potentially through inhibition of specific enzymes involved in pain signaling.

Antimicrobial Potential

Research has shown that related compounds, particularly those containing chloroacetamides, exhibit significant antimicrobial properties. A study on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) . This suggests that this compound may also possess similar antimicrobial activities.

Binding Affinity Studies

Interaction studies have indicated potential binding affinities with various biological receptors, including opioid receptors. These interactions may underpin its analgesic effects and warrant further pharmacological evaluation to elucidate the precise mechanisms of action.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(p-Chloroanilino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:

Substitution reactions using chloroacetyl chloride with substituted anilines under alkaline conditions to form intermediate amides .

Reduction steps (e.g., iron powder in acidic conditions) to convert nitro groups to amines, followed by condensation with cyanoacetic acid .

- Yield Optimization : Factors include temperature control (20–60°C), catalyst selection (e.g., triethylamine for nucleophilic substitution), and solvent polarity adjustments to favor amide bond formation . Monitoring via TLC and recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .

- NMR : Focus on δ 2.5–3.5 ppm (diethylaminoethyl CH₂ groups), δ 7.0–8.0 ppm (aromatic protons), and δ 6.5–7.5 ppm (anilino NH) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 234 for the base structure) and fragmentation patterns .

Q. How does the diethylaminoethyl moiety influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The diethylaminoethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its basicity. However, protonation at physiological pH may reduce membrane permeability. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Complementary Techniques : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with targets (e.g., fungal cytochrome P450 for antifungal studies) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .

- QSAR Studies : Corporate substituent electronic parameters (Hammett constants) to predict activity trends .

Q. What experimental designs are effective for studying the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- In Vitro Assays : Use fungal/bacterial growth inhibition assays (MIC90 determination) with positive controls (e.g., fluconazole) .

- Selectivity Screening : Test against human cell lines (e.g., HEK293) to assess cytotoxicity .

- Metabolic Profiling : Incubate with liver microsomes to identify major metabolites via LC-MS .

Q. How can regioselectivity challenges during synthesis be addressed, particularly in avoiding N- versus O-alkylation side products?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during alkylation steps .

- Catalyst Tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to favor N-alkylation in biphasic systems .

- Kinetic Control : Optimize reaction times (e.g., ≤12 hours) to prevent over-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.